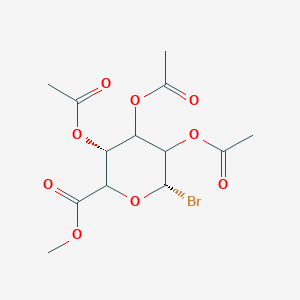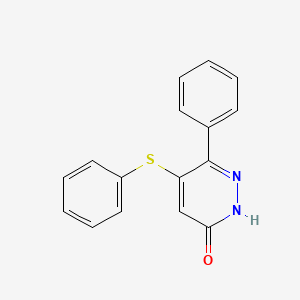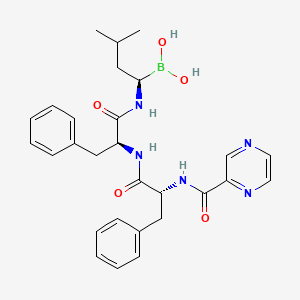
D-Phenylalanine-bortezomib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Phenylalanine-bortezomib: is a compound that combines D-phenylalanine, an amino acid, with bortezomib, a proteasome inhibitor. Bortezomib is widely known for its use in the treatment of multiple myeloma and mantle cell lymphoma. The combination of D-phenylalanine with bortezomib aims to enhance the therapeutic efficacy and specificity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-phenylalanine-bortezomib involves several steps. One common method includes the protection of the amino group of D-phenylalanine, followed by coupling with a boronic acid derivative. The final step involves deprotection to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route to enhance yield and purity. This includes using high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization .
Chemical Reactions Analysis
Types of Reactions: D-phenylalanine-bortezomib undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epimeric products where boron is replaced by a hydroxyl group.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Substitution reactions can occur at the boronic acid moiety, leading to the formation of various analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include epimeric derivatives and substituted analogs, which can have different biological activities .
Scientific Research Applications
Chemistry: In chemistry, D-phenylalanine-bortezomib is used as a model compound to study the reactivity of boronic acid derivatives and their interactions with amino acids .
Biology: In biological research, the compound is used to investigate the role of proteasome inhibitors in cellular processes, including protein degradation and apoptosis .
Medicine: Medically, this compound is primarily used in the treatment of multiple myeloma and mantle cell lymphoma. It has shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells .
Industry: In the pharmaceutical industry, the compound is used in the development of new proteasome inhibitors and as a reference standard for quality control .
Mechanism of Action
D-phenylalanine-bortezomib exerts its effects by inhibiting the 26S proteasome, a protein complex responsible for degrading ubiquitinated proteins. This inhibition leads to the accumulation of misfolded and dysfunctional proteins, inducing cell cycle arrest and apoptosis in cancer cells . The molecular targets include the β5 subunit of the proteasome, and the pathways involved are primarily related to protein degradation and apoptosis .
Comparison with Similar Compounds
Ixazomib: Another proteasome inhibitor used in the treatment of multiple myeloma.
Carfilzomib: A second-generation proteasome inhibitor with a different chemical structure.
Uniqueness: D-phenylalanine-bortezomib is unique due to its combination of D-phenylalanine and bortezomib, which enhances its specificity and efficacy in targeting cancer cells. Unlike other proteasome inhibitors, it offers a distinct mechanism of action and improved pharmacokinetic properties .
Properties
Molecular Formula |
C28H34BN5O5 |
|---|---|
Molecular Weight |
531.4 g/mol |
IUPAC Name |
[(1R)-3-methyl-1-[[(2S)-3-phenyl-2-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]propanoyl]amino]butyl]boronic acid |
InChI |
InChI=1S/C28H34BN5O5/c1-19(2)15-25(29(38)39)34-27(36)23(17-21-11-7-4-8-12-21)32-26(35)22(16-20-9-5-3-6-10-20)33-28(37)24-18-30-13-14-31-24/h3-14,18-19,22-23,25,38-39H,15-17H2,1-2H3,(H,32,35)(H,33,37)(H,34,36)/t22-,23+,25+/m1/s1 |
InChI Key |
WXSBJLWLFBBGKF-CUYJMHBOSA-N |
Isomeric SMILES |
B([C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3)(O)O |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


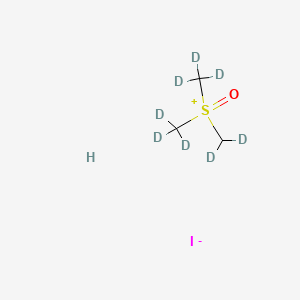
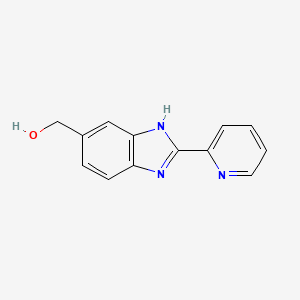
![tert-butyl N-[2-[1-(6-carbamoylfuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13855350.png)
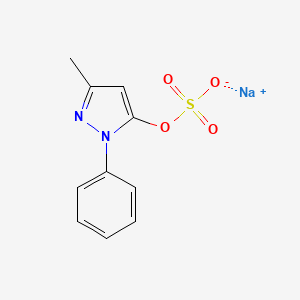
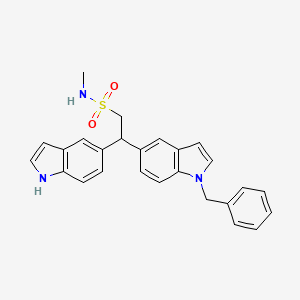
![N-(1-Deoxy-ss-D-fructopyranos-1-yl)-L-isoleucine; [S-(R*,R*)]-1-[(1-Carboxy-2-methylbutyl)amino]-1-deoxy-ss-D-fructopyranose](/img/structure/B13855360.png)
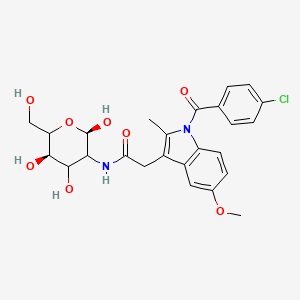
![2-[(2-Amino-3-methylbutanoyl)amino]butanedioic acid](/img/structure/B13855365.png)

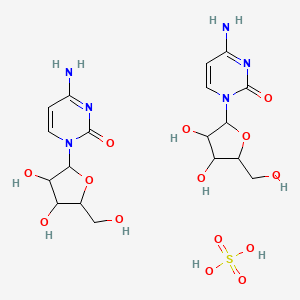
![tert-butyl N-[2-[5-(1-hydroxy-2-methylpropan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13855381.png)

